molecular formula C8H16ClNO2 B2771556 Cyclopropyl(1,4-dioxan-2-yl)methanamine hydrochloride CAS No. 2138128-04-6

Cyclopropyl(1,4-dioxan-2-yl)methanamine hydrochloride

Cat. No.: B2771556
CAS No.: 2138128-04-6
M. Wt: 193.67
InChI Key: MEMJOQCUPOHYKB-UHFFFAOYSA-N
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Description

Cyclopropyl(1,4-dioxan-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl It is a hydrochloride salt form of cyclopropyl(1,4-dioxan-2-yl)methanamine, which is characterized by the presence of a cyclopropyl group and a 1,4-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl(1,4-dioxan-2-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the 1,4-dioxane ring: This can be achieved through the dehydrative cyclization of vicinal diols in the presence of acid or Lewis acid catalysts.

    Introduction of the cyclopropyl group: The cyclopropyl group can be introduced through cyclopropanation reactions, which involve the addition of a carbene to an alkene.

    Amination: The final step involves the introduction of the amine group to form cyclopropyl(1,4-dioxan-2-yl)methanamine. This can be achieved through reductive amination or other amination methods.

    Formation of the hydrochloride salt: The free base of cyclopropyl(1,4-dioxan-2-yl)methanamine is reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(1,4-dioxan-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Cyclopropyl(1,4-dioxan-2-yl)methanamine hydrochloride has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopropyl(1,4-dioxan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclopropyl(1,4-dioxan-2-yl)methanamine hydrochloride can be compared with similar compounds such as:

    Cyclopropyl(1,4-dioxan-2-yl)methanamine: The free base form without the hydrochloride salt.

    ®- (1,4-Dioxan-2-yl)methanamine hydrochloride: A similar compound with a different stereochemistry.

    Other 1,4-dioxane derivatives: Compounds with variations in the substituents on the 1,4-dioxane ring.

The uniqueness of this compound lies in its specific combination of the cyclopropyl group and the 1,4-dioxane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

cyclopropyl(1,4-dioxan-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-8(6-1-2-6)7-5-10-3-4-11-7;/h6-8H,1-5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMJOQCUPOHYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2COCCO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138128-04-6
Record name cyclopropyl(1,4-dioxan-2-yl)methanamine hydrochloride
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